molecular formula C13H18F3N3O4S2 B167628 Penflutizide CAS No. 1766-91-2

Penflutizide

Cat. No.: B167628
CAS No.: 1766-91-2
M. Wt: 401.4 g/mol
InChI Key: AKHXXQAIVSMYIS-UHFFFAOYSA-N
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Description

Penflutizide is a thiazide diuretic drug known for its ability to inhibit the sodium-chloride symporter. It is primarily used to treat hypertension and edema by promoting the excretion of sodium and water from the body. The compound has a molecular formula of C13H18F3N3O4S2 and a molecular weight of 401.43 g/mol .

Chemical Reactions Analysis

Penflutizide undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: The compound can be reduced using suitable reducing agents, resulting in the formation of reduced derivatives.

    Substitution: this compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Penflutizide has a wide range of scientific research applications, including:

Mechanism of Action

Penflutizide exerts its effects by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the nephron. This inhibition reduces sodium reabsorption, leading to increased excretion of sodium and water, which helps to lower blood pressure and reduce edema. The molecular targets involved in this mechanism include the sodium-chloride symporter and various ion channels and transporters .

Comparison with Similar Compounds

Penflutizide is similar to other thiazide diuretics, such as hydrochlorothiazide and chlorothiazide. it is unique in its high potency and specific chemical structure, which includes a trifluoromethyl group. This structural feature contributes to its distinct pharmacological properties and makes it a valuable compound for research and therapeutic applications .

Similar compounds include:

  • Hydrochlorothiazide
  • Chlorothiazide
  • Bendroflumethiazide
  • Methyclothiazide

These compounds share similar mechanisms of action but differ in their chemical structures and pharmacokinetic profiles.

Properties

IUPAC Name

1,1-dioxo-3-pentyl-6-(trifluoromethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F3N3O4S2/c1-2-3-4-5-12-18-9-6-8(13(14,15)16)10(24(17,20)21)7-11(9)25(22,23)19-12/h6-7,12,18-19H,2-5H2,1H3,(H2,17,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKHXXQAIVSMYIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1NC2=C(C=C(C(=C2)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F3N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048815
Record name Penflutizide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1766-91-2
Record name Penflutizide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1766-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Penflutizide [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001766912
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Penflutizide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Penflutizide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.624
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PENFLUTIZIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91NGD0O6FZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes penflutizide stand out amongst other thiazide diuretics in terms of phototoxicity?

A: this compound demonstrates a higher potency for photooxidizing lipids compared to other thiazide diuretics like hydrochlorothiazide, methiclothiazide, benzylhydrochlorothiazide, and trichlormethiazide []. This enhanced phototoxicity is evident in its ability to induce lipid peroxidation in the presence of ultraviolet A (UVA) irradiation, a process involving the formation of singlet oxygen [].

Q2: How does this compound-induced photooxidation affect biological membranes?

A: Research indicates that this compound, when exposed to UVA radiation, can cause damage to red blood cell (RBC) membranes []. This damage is linked to the photooxidation of lipids present in the RBC membrane, ultimately leading to cell lysis []. This finding suggests that membrane lipids could be a key target for thiazide phototoxicity.

Q3: Can the enantiomers of this compound be separated, and if so, what method is used?

A: Yes, the enantiomers of this compound, a racemic drug, can be successfully separated using liquid chromatography []. This method employs chiral polyacrylamides as stationary phases to achieve enantiomeric resolution, the effectiveness of which depends on the specific substituents on the drug molecule's heterocyclic ring [].

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